molecular formula C3H3NaO3 B1316305 Sodium pyruvate-2,3-13C2 CAS No. 89196-78-1

Sodium pyruvate-2,3-13C2

Cat. No. B1316305
CAS RN: 89196-78-1
M. Wt: 112.029 g/mol
InChI Key: DAEPDZWVDSPTHF-AWQJXPNKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium pyruvate-2,3-13C2 is a stable isotope of sodium pyruvate, with 99 atom % 13C . It is also known by other names such as α-Ketopropionic acid-2,3-13C2 sodium salt, 2-Oxopropanoic acid-2,3-13C2 sodium salt, 13C Labeled sodium pyruvate, and Pyruvic acid-2,3-13C2 sodium salt . The linear formula of Sodium pyruvate-2,3-13C2 is 13CH313COCO2Na .


Molecular Structure Analysis

The molecular weight of Sodium pyruvate-2,3-13C2 is 112.03 . The molecular formula is (13C)2CH3NaO3 .


Physical And Chemical Properties Analysis

Sodium pyruvate-2,3-13C2 is a solid substance . It has a molecular weight of 112.03 . It is suitable for mass spectrometry (MS) . The storage temperature is 2-8°C .

Scientific Research Applications

Biomolecular NMR Studies

Sodium pyruvate-2,3-13C2: is extensively used in biomolecular Nuclear Magnetic Resonance (NMR) studies. The compound’s enriched carbon-13 isotopes allow for enhanced signal detection and quantification of metabolic fluxes in living organisms. This application is crucial for understanding enzyme kinetics, metabolic pathways, and drug interactions at the molecular level .

Metabolomics Research

In metabolomics, Sodium pyruvate-2,3-13C2 serves as a tracer to study metabolic responses to diseases, drugs, and environmental changes. Researchers can track the incorporation of the carbon-13 label into various metabolic products, providing insights into cellular metabolism and identifying potential biomarkers for diseases .

Mass Spectrometry Standards

The compound is also used as a standard in Mass Spectrometry (MS) to calibrate instruments and validate methodologies. Its stable isotopic label ensures accurate mass assignments and quantification, which is essential for proteomics and other MS-based analytical techniques .

Hyperpolarisation Techniques

Hyperpolarisation methods like Signal Amplification by Reversible Exchange (SABRE) can enhance NMR signals of Sodium pyruvate-2,3-13C2 several orders of magnitude higher than those under normal conditions. This application has the potential to aid clinical diagnosis of cancer via pyruvate metabolism .

Cell Culture and Energy Production

In cell culture, Sodium pyruvate-2,3-13C2 acts as an energy source, preventing lactate accumulation and supporting cell growth and viability. It is particularly valuable in media with low glucose concentrations, aiding in energy production and the synthesis of amino acids and lipids .

Clinical Applications for Allergic Rhinitis

Clinically, Sodium pyruvate-2,3-13C2 exhibits anti-inflammatory and antioxidant properties. It is effective in reducing nasal inflammation and congestion in allergic rhinitis, showcasing its therapeutic potential beyond research laboratories .

Safety and Hazards

Sodium pyruvate-2,3-13C2 may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, spray, vapors. After handling, it is recommended to wash hands thoroughly .

Future Directions

Sodium pyruvate-2,3-13C2 has potential applications in medical research. For instance, a study has shown that Sodium pyruvate-2,3-13C2 has the potential to aid clinical diagnosis of cancer via pyruvate metabolism . Another study suggests that Sodium pyruvate-2,3-13C2 could have protective effects against hydrogen peroxide .

properties

IUPAC Name

sodium;2-oxo(2,3-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583831
Record name Sodium 2-oxo(2,3-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.029 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium pyruvate-2,3-13C2

CAS RN

89196-78-1
Record name Sodium 2-oxo(2,3-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pyruvate-2,3-13C2
Reactant of Route 2
Reactant of Route 2
Sodium pyruvate-2,3-13C2
Reactant of Route 3
Sodium pyruvate-2,3-13C2
Reactant of Route 4
Sodium pyruvate-2,3-13C2
Reactant of Route 5
Sodium pyruvate-2,3-13C2
Reactant of Route 6
Sodium pyruvate-2,3-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.